molecular formula C15H22ClNO B3013770 (3-Chloro-1-adamantyl)-pyrrolidin-1-ylmethanone CAS No. 317375-20-5

(3-Chloro-1-adamantyl)-pyrrolidin-1-ylmethanone

Cat. No.: B3013770
CAS No.: 317375-20-5
M. Wt: 267.8
InChI Key: LCNCIHUTOLLQBK-UHFFFAOYSA-N
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Description

(3-Chloro-1-adamantyl)-pyrrolidin-1-ylmethanone, with the CAS number 317375-20-5, is a chemical compound with the molecular formula C15H22ClNO and a molecular weight of 267.79 . This molecule belongs to the class of adamantane derivatives, which are highly valued in medicinal chemistry for their unique and versatile properties. The adamantane moiety is widely recognized as a "lipophilic bullet" that can significantly enhance the lipophilicity and stability of pharmacophores, thereby improving their pharmacokinetic properties . Adamantane derivatives have a successful history in pharmaceutical development, most notably as the core structure in antiviral drugs like amantadine and the neurological therapeutic memantine . The 3-chloro modification on the adamantane ring system is a known structural motif, as seen in other research compounds, and can be instrumental in fine-tuning the molecule's electronic properties and binding affinity . The primary research value of this and similar adamantane derivatives lies in their application as key scaffolds in drug discovery. They are utilized in the synthesis of novel compounds for probing various biological targets, including ion channels and enzymes . The rigid, three-dimensional structure of the adamantane core is particularly useful for orienting pharmacophoric groups in space, making it a valuable template for developing enzyme inhibitors and receptor modulators . This compound is supplied exclusively for laboratory research purposes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

(3-chloro-1-adamantyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO/c16-15-8-11-5-12(9-15)7-14(6-11,10-15)13(18)17-3-1-2-4-17/h11-12H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNCIHUTOLLQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C23CC4CC(C2)CC(C4)(C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801329483
Record name (3-chloro-1-adamantyl)-pyrrolidin-1-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801329483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647055
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

317375-20-5
Record name (3-chloro-1-adamantyl)-pyrrolidin-1-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801329483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-1-adamantyl)-pyrrolidin-1-ylmethanone typically involves the functionalization of adamantane derivatives. One common method is the chlorination of adamantane to introduce a chlorine atom at the 3-position. This is followed by the reaction with pyrrolidine and methanone to form the final compound. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by subsequent reactions with pyrrolidine under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-1-adamantyl)-pyrrolidin-1-ylmethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Addition Reactions: The adamantane core can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted adamantane derivatives, while oxidation and reduction can lead to the formation of oxides or reduced forms of the compound.

Scientific Research Applications

(3-Chloro-1-adamantyl)-pyrrolidin-1-ylmethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.

    Biology: Investigated for its potential as an antiviral agent due to the stability and rigidity of the adamantane core.

    Medicine: Explored for its potential use in drug design, particularly in the development of antiviral and anticancer agents.

    Industry: Utilized in the production of high-performance materials and polymers due to its thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (3-Chloro-1-adamantyl)-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets. The adamantane core provides a rigid and stable scaffold that can interact with various biological molecules. The chlorine atom and pyrrolidin-1-ylmethanone moiety can form specific interactions with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The compound’s unique profile can be contextualized against structurally related adamantane and pyrrolidinone derivatives (Table 1).

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Key Properties
(3-Chloro-1-adamantyl)-pyrrolidin-1-ylmethanone C₁₅H₂₂ClNO Adamantane, Chloro, Pyrrolidinone 267.79 High lipophilicity, Rigid scaffold
1-(Adamantan-1-yl)-2-[(pyridin-2-ylmethyl)sulfinyl]ethan-1-one C₁₉H₂₃NO₂S Adamantane, Pyridyl, Sulfinyl 337.46 Enhanced solubility, Polar S=O group
1-(3-Chloro-4-methylbenzoyl)pyrrolidine C₁₂H₁₂ClNO Benzoyl, Chloro, Methyl 221.68 Planar aromatic ring, Moderate logP
((3r,5r,7r)-Adamantan-1-yl)(4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)methanone C₂₃H₂₄ClN₂OS Adamantane, Chlorophenylthio, Pyrazole 420.96 Sulfur-enhanced metabolic stability
1-(3-((6-Chloropyridin-3-yl)methyl)pyrrolidin-1-yl)ethanone C₁₂H₁₅ClN₂O Chloropyridinyl, Pyrrolidine, Acetyl 238.71 Polar pyridine, Flexible chain
Adamantane Derivatives
  • 1-(Adamantan-1-yl)-2-[(pyridin-2-ylmethyl)sulfinyl]ethan-1-one (): The sulfinyl group increases polarity, improving aqueous solubility compared to the chloro-adamantyl analog. This modification is critical for oral bioavailability in CNS-targeted drugs.
  • ((3r,5r,7r)-Adamantan-1-yl)(4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)methanone (): The thioether linkage enhances metabolic stability, making it suitable for prolonged therapeutic action.
Non-Adamantane Analogs
  • 1-(3-Chloro-4-methylbenzoyl)pyrrolidine (): The planar benzoyl group reduces steric hindrance, favoring interactions with flat binding pockets (e.g., kinase inhibitors). However, it lacks the adamantane’s rigidity, which may limit target selectivity.

Biological Activity

(3-Chloro-1-adamantyl)-pyrrolidin-1-ylmethanone is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes an adamantane moiety and a pyrrolidine ring. The presence of the chloro group at the third position of the adamantane structure enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and inhibit specific enzymes. Research indicates that it may act as an inhibitor of certain kinases, which are critical in various signaling pathways associated with cell proliferation and survival.

Biological Activity Overview

The compound has been investigated for several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness varies depending on the specific strain and concentration used.
  • Anticancer Potential : In vitro studies have shown that this compound may induce apoptosis in cancer cells by activating caspase pathways. This suggests potential use in cancer therapy, although further research is needed to elucidate its efficacy and safety in vivo.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli and Staphylococcus aureus
AnticancerInduces apoptosis in various cancer cell lines
Enzyme InhibitionInhibits specific kinases involved in signaling

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against E. coli and Staphylococcus aureus. Results indicated significant inhibition at concentrations above 50 µg/mL, suggesting its potential as a new antimicrobial agent .
  • Cancer Cell Line Study : Research conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptotic markers, including activated caspase-3 and -9 . This supports its role as a potential anticancer therapeutic.
  • Kinase Inhibition : A recent investigation into the compound's mechanism revealed that it inhibits specific kinases involved in cellular signaling pathways, which may contribute to both its antimicrobial and anticancer effects .

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